methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate
Overview
Description
Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Properties of Complex Compounds
- Synthesis and Properties : A review of studies up to 2008 highlights the synthesis procedures and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole), focusing on their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This review helps identify potential areas for further investigation, including unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Biological Activity and Drug Design
- DNA Minor Groove Binding : Hoechst 33258, a derivative of benzimidazole, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property has led to its widespread use as a fluorescent DNA stain in cell biology, providing a basis for the design of radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Optoelectronic Materials
- Functionalized Quinazolines and Pyrimidines : Research on quinazolines and pyrimidines, including those incorporating benzimidazole structures, has shown their significant value in creating novel optoelectronic materials. These compounds are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the diverse applications of benzimidazole derivatives in optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Agents
- Development of Anticancer Agents : Knoevenagel condensation has been used to synthesize a variety of chemical compounds with benzimidazole and other pharmacophoric aldehydes, demonstrating significant anticancer activity. This review emphasizes the potential of benzimidazole derivatives as anticancer agents, highlighting the importance of specific functionalities for drug design (Tokala, Bora, & Shankaraiah, 2022).
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with various biological targets, including histamine receptors .
Mode of Action
Benzimidazole derivatives, such as betahistine, are known to interact with histamine receptors, which may result in relief from symptoms associated with conditions like ménière’s disease .
Biochemical Pathways
Benzimidazole derivatives are known to influence various biochemical pathways due to their interaction with different biological targets .
Result of Action
Benzimidazole derivatives are known to have various pharmacological effects, including anti-inflammatory, analgesic, and antipyretic properties .
Action Environment
The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
methyl 2-pyridin-2-yl-3H-benzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)9-5-6-10-12(8-9)17-13(16-10)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENYMECSNSGNAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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